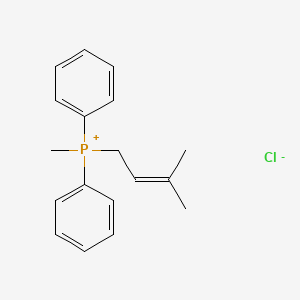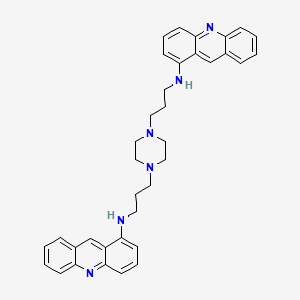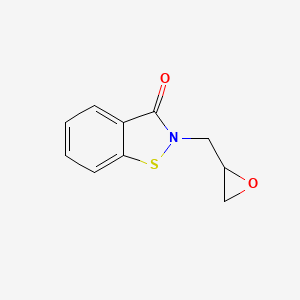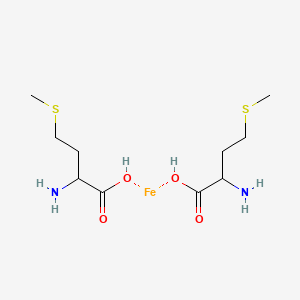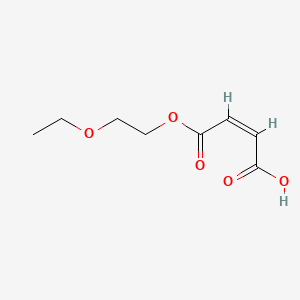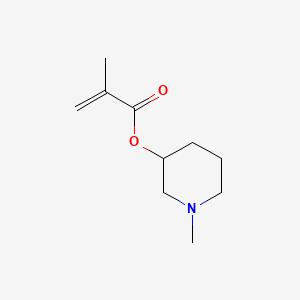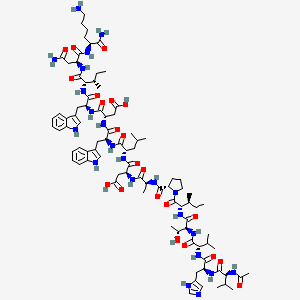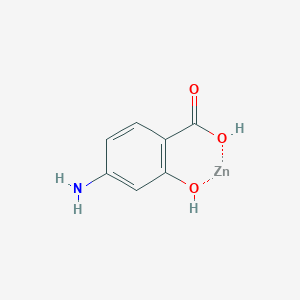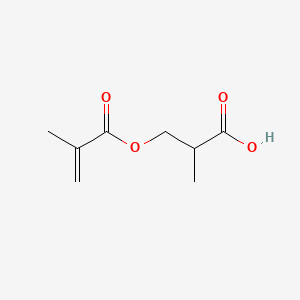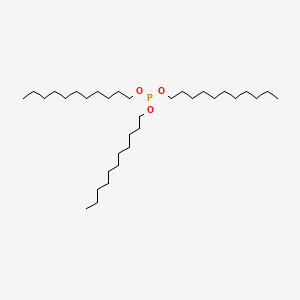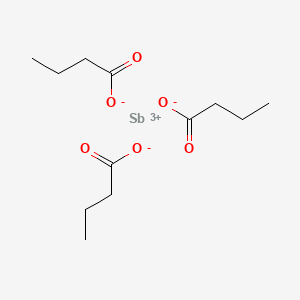
Butanoic acid, antimony(3+) salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The preparation of butanoic acid, antimony(3+) salt typically involves the reaction of butanoic acid with antimony trioxide (Sb₂O₃) or antimony chloride (SbCl₃). The reaction is carried out in an aqueous medium, where the antimony compound is dissolved in water and then reacted with butanoic acid. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yields and purity. The resulting product is then purified through filtration and crystallization techniques to obtain the final compound .
化学反応の分析
Types of Reactions
Butanoic acid, antimony(3+) salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form antimony pentoxide (Sb₂O₅) and butanoic acid derivatives.
Reduction: Reduction reactions can convert the antimony(3+) ion to antimony metal or lower oxidation states.
Substitution: The butanoic acid moiety can undergo substitution reactions with other organic or inorganic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like hydrogen gas (H₂). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield antimony pentoxide and butanoic acid derivatives, while reduction reactions may produce antimony metal and butanoic acid .
科学的研究の応用
Butanoic acid, antimony(3+) salt has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Investigated for its potential antimicrobial properties and effects on biological systems.
Medicine: Explored for its potential use in pharmaceuticals and as a therapeutic agent.
Industry: Utilized in the production of specialized materials and as a catalyst in industrial processes.
作用機序
The mechanism of action of butanoic acid, antimony(3+) salt involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
類似化合物との比較
Similar Compounds
Butanoic acid: A short-chain fatty acid with similar chemical properties but without the antimony component.
Antimony trioxide: An antimony compound used in various industrial applications but lacking the butanoic acid moiety.
Antimony chloride: Another antimony compound with different chemical properties and applications.
Uniqueness
Butanoic acid, antimony(3+) salt is unique due to its combination of butanoic acid and antimony, resulting in distinct chemical and physical properties. This combination allows for specific applications in research and industry that are not possible with the individual components alone .
特性
CAS番号 |
53856-17-0 |
|---|---|
分子式 |
C12H21O6Sb |
分子量 |
383.05 g/mol |
IUPAC名 |
antimony(3+);butanoate |
InChI |
InChI=1S/3C4H8O2.Sb/c3*1-2-3-4(5)6;/h3*2-3H2,1H3,(H,5,6);/q;;;+3/p-3 |
InChIキー |
XQRVLQLHRAJWLU-UHFFFAOYSA-K |
正規SMILES |
CCCC(=O)[O-].CCCC(=O)[O-].CCCC(=O)[O-].[Sb+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


